5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one
Description
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1H)-one is a pyridinone derivative featuring a tetrahydrofuran (THF) ring linked via an ethyl group to the nitrogen atom of the pyridinone scaffold. Pyridinone derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-9-3-4-11(14)13(8-9)6-5-10-2-1-7-15-10/h3-4,8,10H,1-2,5-7,12H2 |
InChI Key |
QGSDKNPQDSDTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridinone precursor and introduce the amino group through nucleophilic substitution. The tetrahydrofuran-2-yl ethyl group can be attached via alkylation reactions using suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridinone ring or the amino group, resulting in various reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The tetrahydrofuran-2-yl ethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Molecular Features
Table 1: Key Structural and Molecular Differences
Key Observations:
- Ether vs. Thioether Linkages : The target compound’s THF group contrasts with the thioether in 1184808-29-4 . Ethers (e.g., THF, ethoxyethyl) generally exhibit higher polarity and hydrogen-bonding capacity than thioethers, which may enhance solubility in aqueous media.
- Aromatic vs.
Table 2: Comparative Physical Data
Key Observations:
- Melting Points : Benzyl-substituted analogs (e.g., 5o ) exhibit lower melting points (83-85°C) compared to ester derivatives (115-117°C), likely due to reduced crystallinity from bulky substituents.
- Synthetic Yields: Yields for pyridinone derivatives range from 60–78% in , suggesting efficient synthetic routes for benzoyl- and ester-functionalized compounds. Data for the target compound are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
